

A Comparative Guide to EGFR Inhibitors: Benchmarking PD 173955 Analog 1

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Compound of Interest

Compound Name: *PD 173955 analog 1*

Cat. No.: *B2956238*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **PD 173955 analog 1** against established epidermal growth factor receptor (EGFR) inhibitors. This document compiles available data on inhibitory activity, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.

Executive Summary

PD 173955 analog 1 has been identified as a putative inhibitor of EGFR kinase through computational modeling. An in silico study predicted its half-maximal inhibitory concentration (IC50) to be 0.19 μ M. It is crucial to note that, to date, this activity has not been experimentally validated in published literature. This guide, therefore, presents a comparison of this computationally derived value with experimentally determined IC50 values of well-characterized first, second, and third-generation EGFR inhibitors. The provided experimental protocols are representative of standard methods used to validate and characterize EGFR inhibitors in biochemical and cellular contexts.

Data Presentation: Inhibitory Activity of EGFR Inhibitors

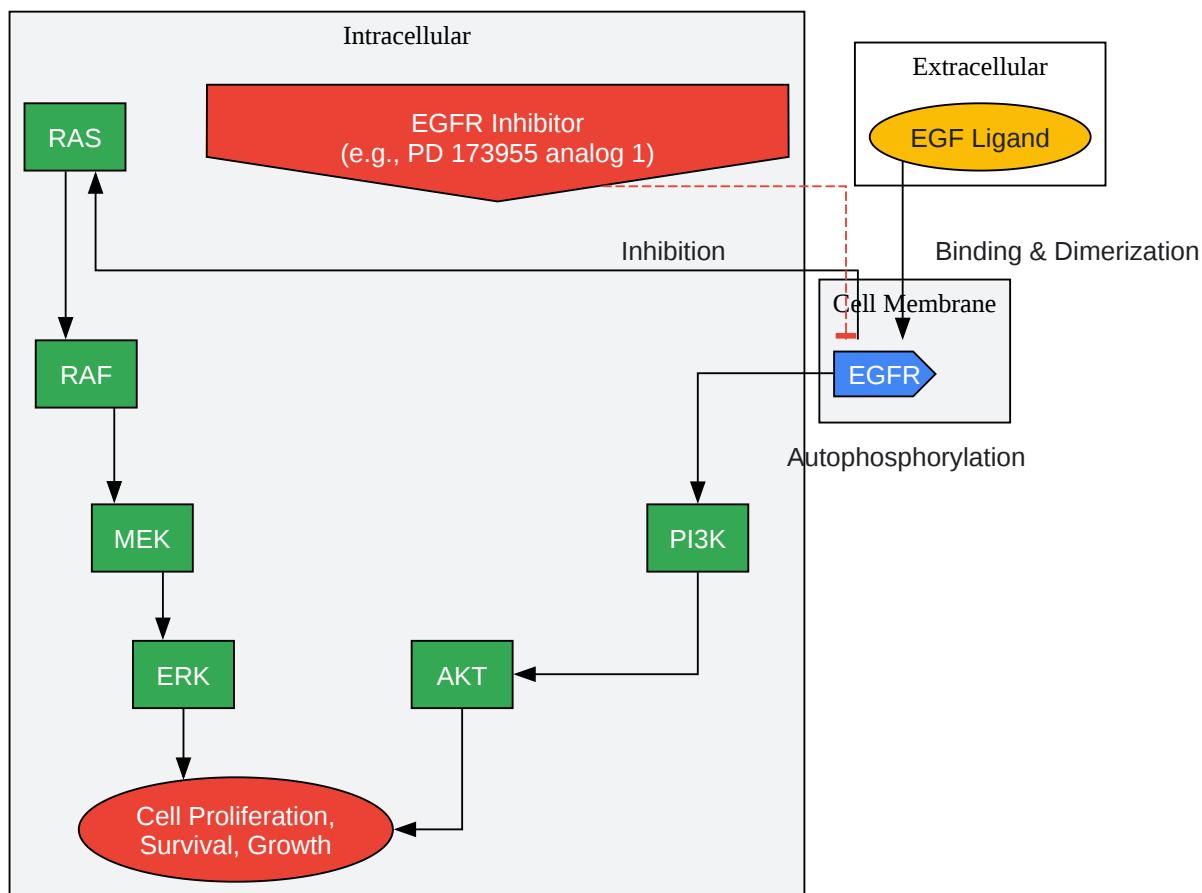
The following table summarizes the inhibitory concentrations of **PD 173955 analog 1** and other selected EGFR inhibitors against wild-type and mutant forms of EGFR. This data is intended for comparative purposes, with the critical distinction that the value for **PD 173955 analog 1** is

from a computational prediction, while the values for the other inhibitors are derived from experimental assays.

Inhibitor	Generation	Target EGFR Status	IC50 (nM)	Data Type
PD 173955 analog 1	-	Wild-Type (predicted)	190	In Silico
Gefitinib	First	Wild-Type	59.6	Experimental[1]
L858R	280	Experimental[2]		
T790M/L858R	>10,000	Experimental[2]		
Erlotinib	First	Wild-Type	50.1	Experimental[1]
L858R	280	Experimental[2]		
T790M/L858R	>10,000	Experimental[2]		
Afatinib	Second	Wild-Type	<0.01	Experimental[1]
L858R	0.6	Experimental[3]		
T790M/L858R	179	Experimental[3]		
Dacomitinib	Second	Wild-Type	<0.01	Experimental[1]
L858R	<1	Experimental[3]		
T790M/L858R	10	Experimental[3]		
Osimertinib	Third	Wild-Type	7	Experimental[1]
L858R	0.6	Experimental[3]		
T790M/L858R	0.3	Experimental[4]		

Mandatory Visualizations

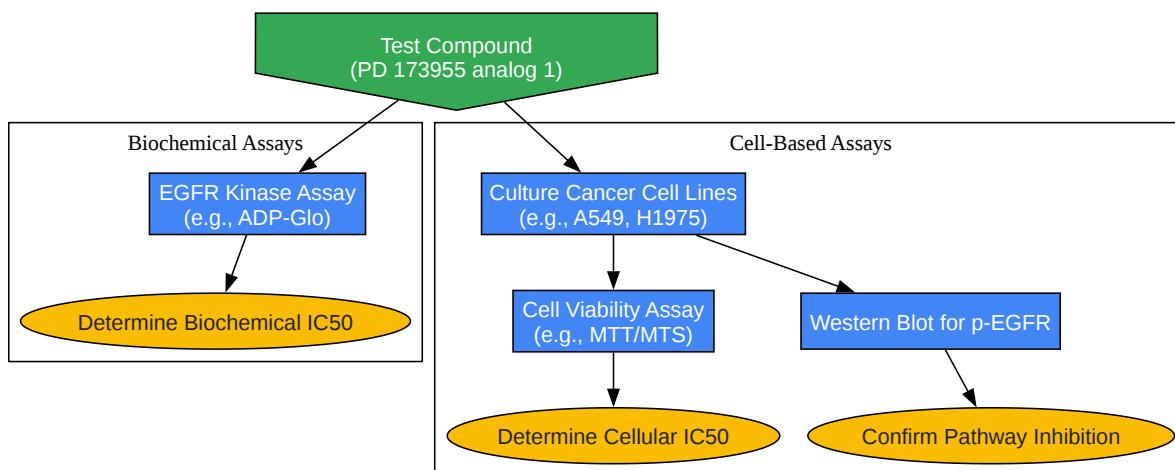
EGFR Signaling Pathway and Inhibitor Action



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Caption: EGFR signaling pathway and the mechanism of action of EGFR inhibitors.

Experimental Workflow for EGFR Inhibitor Evaluation



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